
1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a heterocyclic organic compound It is a derivative of tetrahydropyridine, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the alkylation of 2,3,4,5-tetrahydropyridine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent tetrahydropyridine form.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives.
科学的研究の応用
1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different substitution patterns.
1,2,3,6-Tetrahydropyridine: Known for its role in the synthesis of certain pharmaceuticals.
2,3,4,5-Tetrahydropyridine: The parent compound from which 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
112126-93-9 |
|---|---|
分子式 |
C8H16ClNO4 |
分子量 |
225.67 g/mol |
IUPAC名 |
1,3,5-trimethyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H16N.ClHO4/c1-7-4-8(2)6-9(3)5-7;2-1(3,4)5/h5,7-8H,4,6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
BFLLMUJCHXJVLN-UHFFFAOYSA-M |
正規SMILES |
CC1CC(C=[N+](C1)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)

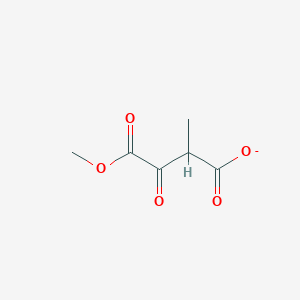
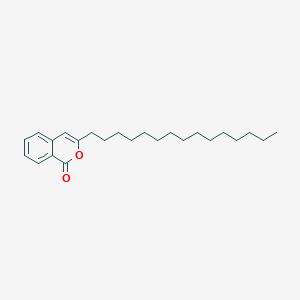
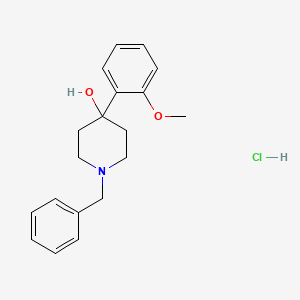

![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)

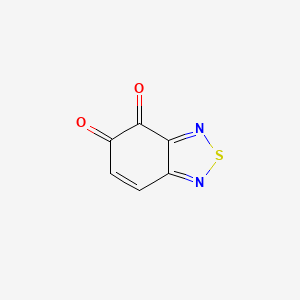
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
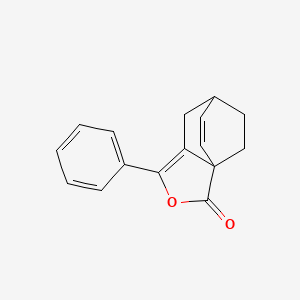
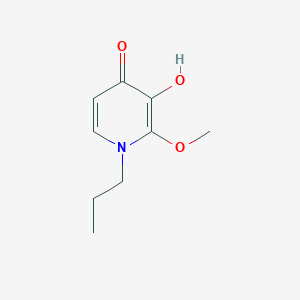
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)
